1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea
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Description
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
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Scientific Research Applications
Radiolabeling for Tumor Targeting
One study developed novel radioiodinated 1,4-benzodiazepines, including variations of the compound , characterized as high-affinity selective antagonists at cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. These compounds were investigated for their potential in in vivo tumor targeting, showing promise for direct and selective labeling of CCK(1) receptors in vitro, potentially offering new avenues for cancer diagnosis and therapy (Akgün et al., 2009).
Hydrogel Formation and Physical Property Tuning
In another context, related urea compounds have been studied for their ability to form hydrogels in certain conditions, highlighting the importance of molecular structure in the physical properties of the gels formed. Such research could pave the way for the use of these compounds in material science, particularly in creating materials with tunable properties for various applications (Lloyd & Steed, 2011).
Catalytic CO2 Conversion
Further investigation into urea-functionalized metal-organic frameworks (MOFs) demonstrates the potential of incorporating urea groups for enhancing catalytic efficiency in CO2 conversion processes. This study suggests that the compound could be instrumental in designing catalysts for environmental applications, specifically in carbon capture and storage technologies (Wei & Ye, 2019).
Gas Adsorption for Environmental Applications
Moreover, MOFs with internal urea-functionalized linkers have shown significant promise in adsorbing gases like SO2 and NH3. These findings indicate the utility of such compounds in developing materials for environmental cleanup, such as the removal of harmful gases from industrial emissions (Glomb et al., 2017).
Novel Synthesis Approaches for Heterocyclic Compounds
Research into the sequential three-component reaction involving similar urea compounds has led to the development of novel methods for synthesizing hydantoin derivatives. This approach may offer new pathways for producing complex organic molecules with potential applications in pharmaceuticals and materials science (Attanasi et al., 2011).
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-29-20-13-6-5-12-19(20)21(17-9-3-2-4-10-17)27-22(23(29)30)28-24(31)26-18-11-7-8-16(14-18)15-25/h2-14,22H,1H3,(H2,26,28,31)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSJQRLMWJWFHV-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC(=C3)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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